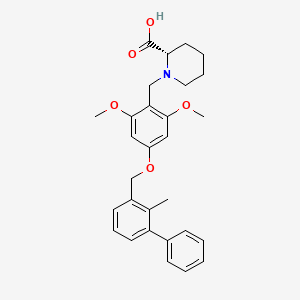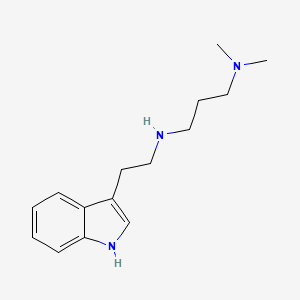
PF-04701475
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PF-04701475 is a compound developed by Pfizer for neuroscience research . It is a potent and selective α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) positive allosteric potentiator .
Molecular Structure Analysis
The empirical formula of PF-04701475 is C17H24FN3O3S . It has a molecular weight of 369.45 .Physical And Chemical Properties Analysis
PF-04701475 is a white to beige powder . It is soluble in DMSO at a concentration of 5 mg/mL .Applications De Recherche Scientifique
New Trends and Future Perspectives
This paper provides an overview of contributions from various groups working on plasma focus (PF) devices. It discusses the dense transient plasma research program of the Comisión Chilena de Energía Nuclear and presents an integrated view of current PF research. The paper highlights parameters like ‘plasma energy density parameter’ and ‘drive parameter’ used in designing ultra-miniature pinch focus devices. Applications in non-destructive tests, substance detection, pulsed radiation in biology, and material sciences are briefly mentioned (Soto, 2005).
Progress in Plasma Focus Research
The paper analyzes the current state of PF research, discussing new opportunities for using PF in high-energy-density physics studies. It focuses on results obtained from the PF-3 facility at the Kurchatov Institute, particularly regarding foam liners and the dynamics of tungsten wire arrays in PF discharge. A novel approach to load formation using a cloud of fine-disperse particles (dust) is proposed, affecting MHD and RT instabilities (Krauz, 2006).
Particle Filters in Research and Applications
Intelligent Particle Filter for Fault Detection
This paper discusses the particle filter (PF), a novel technique for estimating hidden states of nonlinear and/or non-Gaussian systems. It proposes an intelligent particle filter (IPF) to address the particle impoverishment problem in general PF. The IPF uses a genetic-operators-based strategy to enhance particle diversity. It demonstrates better performance in mitigating particle impoverishment and improving state estimation accuracy. The IPF's effectiveness is showcased through real-time fault detection on a three-tank system (Yin & Zhu, 2015).
An Improved Particle Filter Algorithm
This paper presents an improved PF based on the ensemble Kalman filter (EnKF) and the Markov Chain Monte Carlo (MCMC) method. The proposed PF uses an EnKF analysis to define the proposal density, reducing the risk of particle degeneracy. When particle degeneracy occurs, resampling followed by an MCMC move step is performed to increase particle diversity and improve filter accuracy. The improved PF demonstrates effectiveness and practicality in assimilating brightness temperatures into the variance infiltration capacity (VIC) model for soil moisture estimation in the Tibetan Plateau (Bi, Ma, & Wang, 2015).
Safety And Hazards
Propriétés
Numéro CAS |
1488407-52-8 |
|---|---|
Nom du produit |
PF-04701475 |
Formule moléculaire |
C17H24FN3O3S |
Poids moléculaire |
369.4554 |
Nom IUPAC |
N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide |
InChI |
InChI=1S/C17H24FN3O3S/c1-12(2)25(22,23)19-11-14-10-16(20-24-14)13-5-6-17(15(18)9-13)21-7-3-4-8-21/h5-6,9,12,14,19H,3-4,7-8,10-11H2,1-2H3/t14-/m0/s1 |
Clé InChI |
GEDXXRQLHWIBAD-AWEZNQCLSA-N |
SMILES |
CC(S(=O)(NC[C@@H]1CC(C2=CC=C(N3CCCC3)C(F)=C2)=NO1)=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PF-04701475 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



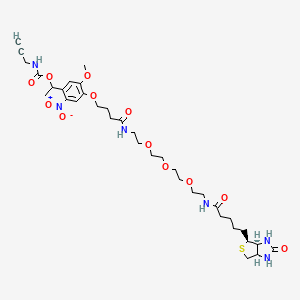
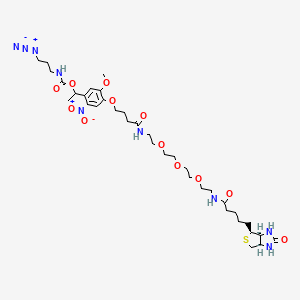
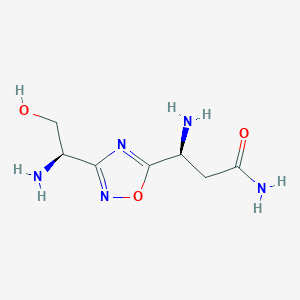
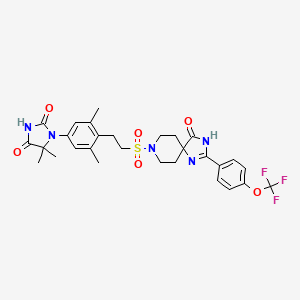
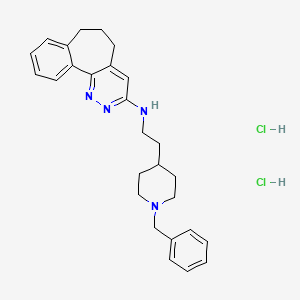
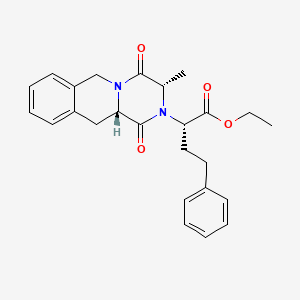
![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)
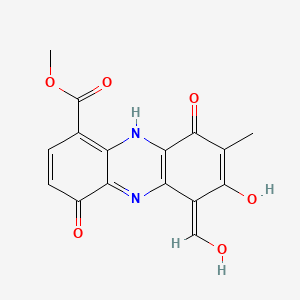
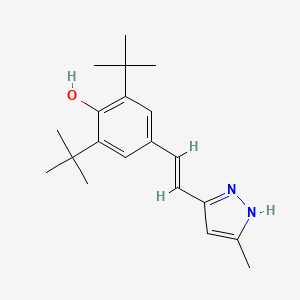
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B609867.png)
![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)
